2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile
Description
2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is a pyridine derivative featuring a carbonitrile (-CN) group at position 3 and a (1-phenylethyl)sulfanyl (-S-CH(CH2Ph)) substituent at position 2. This compound belongs to a broader class of pyridinecarbonitriles, which are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.
Structural characterization typically employs spectroscopic methods (IR, NMR, mass spectrometry) and crystallographic analysis using software like SHELX .
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
2-(1-phenylethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S/c1-11(12-6-3-2-4-7-12)17-14-13(10-15)8-5-9-16-14/h2-9,11H,1H3 |
InChI Key |
BXVFSNACRIHXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves the reaction of pyridine-3-carbonitrile with 1-phenylethyl sulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfanyl and nitrile groups may play a role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among pyridine-3-carbonitrile derivatives include differences in substituent groups at positions 2, 4, and 6 of the pyridine ring. These modifications significantly influence physicochemical properties such as solubility, lipophilicity, and intermolecular interactions.
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
